molecular formula C23H23NO5 B2472067 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2580182-51-8

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2472067
CAS No.: 2580182-51-8
M. Wt: 393.439
InChI Key: UAOLGFUAQUIHFP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical , is utilized for protecting hydroxy-groups in various chemical syntheses. It can be removed conveniently while other base-labile protecting groups remain intact, demonstrating its usefulness in selective protection and deprotection strategies (Gioeli & Chattopadhyaya, 1982).

Molecular Structure and Conformation

9-Oxo-9H-fluorene-1-carboxylic acid, closely related to the compound , adopts a planar conformation with internal hydrogen bonding, a feature important in understanding its chemical behavior and potential applications (Coté, Lalancette, & Thompson, 1996).

Synthesis of Spirocyclic Compounds

The compound is pivotal in synthesizing various spirocyclic compounds, which have significant applications in medicinal chemistry and material science. For example, the synthesis of N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester shows its utility in creating complex molecular structures (Slavinskaya et al., 1996).

Catalytic Hydrogenation Applications

The compound's derivatives, such as [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates, are used in catalytic hydrogenation, showcasing its role in facilitating significant chemical transformations (Sukhorukov et al., 2008).

Inhibitor Identification

The compound's framework is used to identify new inhibitors for enzymes like fatty acid amide hydrolase (FAAH), highlighting its role in drug discovery and pharmaceutical research (Meyers et al., 2011).

Synthesis of Biologically Active Compounds

Its derivatives, like 8-oxa-2-azaspiro[4.5]decane, are promising for producing important biologically active compounds, indicating its potential in synthesizing therapeutically relevant molecules (Ogurtsov & Rakitin, 2020).

Facilitation of Chemical Reactions

The compound and its derivatives enhance the reactivity in specific chemical reactions like the Castagnoli-Cushman reaction with imines, demonstrating its role in facilitating and influencing chemical transformations (Rashevskii et al., 2020).

Antibacterial Drug Development

Its structural analogs, such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, are synthesized for potent antibacterial drugs, demonstrating its significance in antimicrobial research and therapy (Odagiri et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)20-23(10-5-11-23)29-13-12-24(20)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLGFUAQUIHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(N(CCO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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